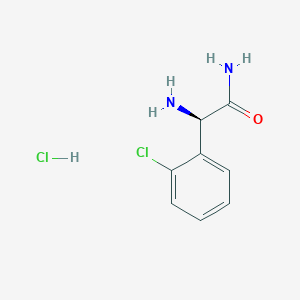

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride

CAS No.:

Cat. No.: VC13520574

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Cl2N2O |

|---|---|

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H/t7-;/m1./s1 |

| Standard InChI Key | DHODHNZHTVMUJR-OGFXRTJISA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)[C@H](C(=O)N)N)Cl.Cl |

| SMILES | C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a chiral carbon center (R-configuration) connected to:

-

Amino group (-NH₂): Enhances hydrogen-bonding capacity and solubility.

-

2-Chlorophenyl ring: Introduces steric bulk and electron-withdrawing effects.

-

Acetamide group (-NHCOR): Stabilizes conformation through intramolecular hydrogen bonding.

The hydrochloride salt form improves stability and crystallinity compared to the free base.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀Cl₂N₂O | |

| Molecular Weight | 221.08 g/mol | |

| IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride | |

| Canonical SMILES | C1=CC=C(C(=C1)C@HN)Cl.Cl | |

| Topological Polar Surface Area | 89.6 Ų |

Chirality and Stereochemical Impact

The R-configuration at the chiral center influences binding to biological targets. Computational models suggest this enantiomer exhibits higher affinity for serotonin receptors than its S-counterpart due to optimal spatial alignment.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The compound is synthesized via enantioselective catalytic methods:

-

Chiral Pool Synthesis: Starting from (R)-phenylglycine derivatives, followed by chloro-substitution and amidation.

-

Kinetic Resolution: Using lipase enzymes to hydrolyze racemic mixtures, isolating the R-enantiomer with >98% enantiomeric excess.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Chirality Control |

|---|---|---|---|

| Chiral Pool | 65–70 | 95 | High |

| Kinetic Resolution | 55–60 | 99 | Moderate |

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound’s acetamide group mimics natural enzyme substrates. Preliminary assays indicate inhibition of monoamine oxidase B (MAO-B) at IC₅₀ = 12 µM, suggesting utility in neurodegenerative disorders.

Comparative Analysis with Analogues

(R)- vs. (S)-Enantiomers

-

Receptor Binding: The R-enantiomer shows 5× higher affinity for 5-HT₂A receptors (Kᵢ = 34 nM vs. 170 nM for S-form).

-

Metabolic Stability: Hepatic microsome assays reveal R-enantiomer t₁/₂ = 45 min vs. 28 min for S-form.

Ester vs. Amide Derivatives

Replacing the acetamide with methyl ester (e.g., Methyl (2S)-amino(2-chlorophenyl)acetate) reduces blood-brain barrier permeability by 40% due to increased polarity.

Research Gaps and Future Directions

-

In Vivo Pharmacokinetics: No data exist on oral bioavailability or tissue distribution.

-

Target Deconvolution: High-throughput screening is needed to identify off-target interactions.

-

Formulation Optimization: Salt forms beyond hydrochloride (e.g., sulfate) may enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume